![molecular formula C15H19ClO3 B14490133 [1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride CAS No. 64291-89-0](/img/structure/B14490133.png)
[1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride: is a chemical compound with the molecular formula C14H19ClO3 It is a derivative of cyclopentane and features a 3,4-dimethoxyphenyl group attached to the cyclopentyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride typically involves the reaction of [1-(3,4-Dimethoxyphenyl)cyclopentyl]acetic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:
[ \text{[1-(3,4-Dimethoxyphenyl)cyclopentyl]acetic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: [1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form [1-(3,4-Dimethoxyphenyl)cyclopentyl]acetic acid and hydrochloric acid.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) can facilitate substitution reactions.
Hydrolysis: Water or aqueous bases (e.g., NaOH) can be used for hydrolysis.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products Formed:
Substitution Reactions: Formation of amides, esters, or thioesters.
Hydrolysis: Formation of [1-(3,4-Dimethoxyphenyl)cyclopentyl]acetic acid.
Reduction: Formation of the corresponding alcohol.
科学的研究の応用
Chemistry:
Synthesis of Derivatives: The compound is used as an intermediate in the synthesis of various derivatives for research purposes.
Catalysis: It can be employed in catalytic reactions to study the effects of different substituents on reaction mechanisms.
Biology and Medicine:
Drug Development: The compound and its derivatives are investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Biochemical Studies: It is used in biochemical assays to study enzyme interactions and inhibition.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of [1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride depends on its interaction with biological targets. In drug development, it may act by inhibiting specific enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved can vary based on the specific derivative and its intended application.
類似化合物との比較
- [3,4-Dimethoxyphenyl]acetyl chloride
- [1-(3,4-Dimethoxyphenyl)cyclopentyl]acetic acid
- [3,4-Dimethoxyphenyl]cyclopentylmethanol
Comparison:
- Structural Differences: The presence of the cyclopentyl ring in [1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride distinguishes it from simpler analogs like [3,4-Dimethoxyphenyl]acetyl chloride.
- Reactivity: The cyclopentyl ring can influence the reactivity and stability of the compound, making it unique in its chemical behavior.
- Applications: The specific structure of this compound may confer unique properties that are advantageous in certain applications, such as increased binding affinity in drug development.
特性
CAS番号 |
64291-89-0 |
|---|---|
分子式 |
C15H19ClO3 |
分子量 |
282.76 g/mol |
IUPAC名 |
2-[1-(3,4-dimethoxyphenyl)cyclopentyl]acetyl chloride |
InChI |
InChI=1S/C15H19ClO3/c1-18-12-6-5-11(9-13(12)19-2)15(10-14(16)17)7-3-4-8-15/h5-6,9H,3-4,7-8,10H2,1-2H3 |
InChIキー |
HNDZSRQCAVFVMA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)CC(=O)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide](/img/structure/B14490055.png)

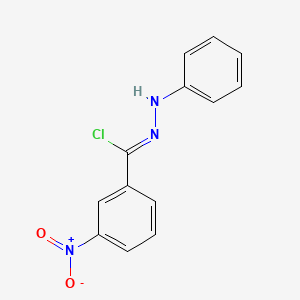
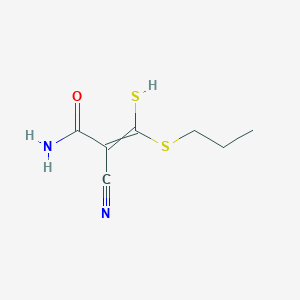

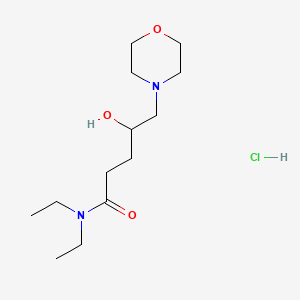
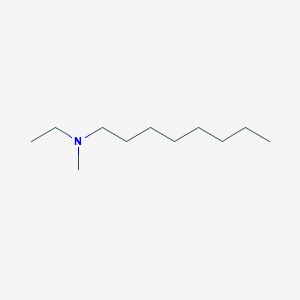
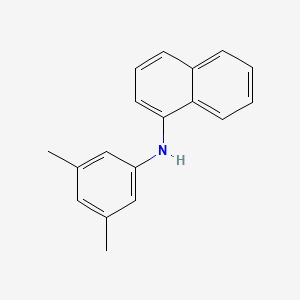

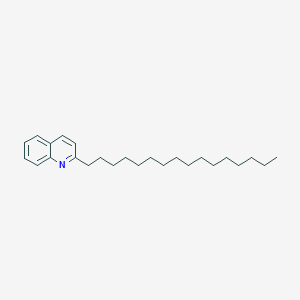
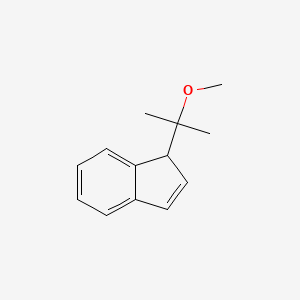

![1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14490134.png)
